molecular formula C4H9ClFN B6245703 2-fluorobut-3-en-1-amine hydrochloride CAS No. 2408964-06-5

2-fluorobut-3-en-1-amine hydrochloride

Cat. No.: B6245703
CAS No.: 2408964-06-5
M. Wt: 125.6
InChI Key:
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Description

2-Fluorobut-3-en-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C4H8FN·HCl It is a derivative of but-3-en-1-amine, where a fluorine atom is substituted at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobut-3-en-1-amine hydrochloride typically involves the fluorination of but-3-en-1-amine. One common method is the reaction of but-3-en-1-amine with a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity while maintaining safety standards. The choice of fluorinating agent and reaction conditions can vary based on the desired scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield fluorinated carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce fluorinated amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various fluorinated derivatives.

Scientific Research Applications

2-Fluorobut-3-en-1-amine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-fluorobut-3-en-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can influence the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

2-Fluorobut-3-en-1-amine hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • But-3-en-1-amine: The non-fluorinated analog.

  • 2-Fluorobut-2-en-1-amine hydrochloride: A structurally related compound with a different position of the fluorine atom.

  • 3-Fluorobut-3-en-1-amine hydrochloride: Another isomer with the fluorine atom at a different position.

Properties

CAS No.

2408964-06-5

Molecular Formula

C4H9ClFN

Molecular Weight

125.6

Purity

95

Origin of Product

United States

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